Superior Antiproliferative Potency of Taccalonolide AJ Relative to Natural Taccalonolides
Taccalonolide AJ demonstrates the highest antiproliferative potency within the taccalonolide class, with an IC50 of 4.2 nM against HeLa cervical cancer cells. This potency is approximately 148-fold greater than that of taccalonolide A (IC50 = 622 nM) and over 3,000-fold greater than the least potent taccalonolide R (IC50 = 13 µM) [1][2]. The semisynthetic epoxidation of taccalonolide B to yield AJ is critical for this enhanced potency [3].
| Evidence Dimension | Antiproliferative Potency (IC50) |
|---|---|
| Target Compound Data | 4.2 nM |
| Comparator Or Baseline | Taccalonolide A: 622 nM; Taccalonolide AA: 32 nM; Taccalonolide R: 13 µM |
| Quantified Difference | 148-fold more potent than taccalonolide A; >3,000-fold more potent than taccalonolide R |
| Conditions | HeLa cervical cancer cell line, sulforhodamine B (SRB) assay |
Why This Matters
This extreme potency differential mandates the selection of AJ over natural taccalonolides for studies requiring maximal target engagement at minimal concentrations, directly impacting assay sensitivity and in vivo dosing feasibility.
- [1] Li, J., Risinger, A. L., Peng, J., Chen, Z., Hu, L., & Mooberry, S. L. (2011). Potent taccalonolides, AF and AJ, inform significant structure-activity relationships and tubulin as the binding site of these microtubule stabilizers. Journal of the American Chemical Society, 133(47), 19064-19067. View Source
- [2] Peng, J., Risinger, A. L., Fest, G. A., Jackson, E. M., Helms, G., Polin, L. A., & Mooberry, S. L. (2011). Identification and biological activities of new taccalonolide microtubule stabilizers. Journal of Medicinal Chemistry, 54(17), 6117-6124. View Source
- [3] Li, J., Risinger, A. L., Peng, J., Chen, Z., Hu, L., & Mooberry, S. L. (2013). Hydrolysis reactions of the taccalonolides reveal structure-activity relationships. Journal of Natural Products, 76(7), 1369-1375. View Source
